molecular formula C9H8N2O3 B6329238 3-Nitro-7,8-dihydro-5H-quinolin-6-one CAS No. 881668-73-1

3-Nitro-7,8-dihydro-5H-quinolin-6-one

Cat. No.: B6329238
CAS No.: 881668-73-1
M. Wt: 192.17 g/mol
InChI Key: IJORXSGGOFONAJ-UHFFFAOYSA-N
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Description

3-Nitro-7,8-dihydro-5H-quinolin-6-one is a synthetic intermediate . It has been used in the synthesis of tetrahydropyridoazepinones and thiosemicarbazones with anticancer activity .


Synthesis Analysis

The synthesis of this compound involves the use of 6,7-dihydro-5H-quinolin-8-one as a synthetic intermediate . It has been used in the synthesis of tetrahydropyridoazepinones and thiosemicarbazones . The synthesis process involves complex chemical reactions and requires a high level of expertise in organic chemistry .


Molecular Structure Analysis

The molecular formula of this compound is C9H9NO . The average mass is 147.174 Da and the monoisotopic mass is 147.068420 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and require a deep understanding of organic chemistry . The reactions involve the use of 6,7-dihydro-5H-quinolin-8-one as a synthetic intermediate .

Properties

IUPAC Name

3-nitro-7,8-dihydro-5H-quinolin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-8-1-2-9-6(4-8)3-7(5-10-9)11(13)14/h3,5H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJORXSGGOFONAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure of Pelcman (W02006032851, 1996). A 250 mL flask, equipped with a magnetic stirbar and reflux condenser, was charged with 3′-nitro-7′,8′-dihydro-5′H-spiro[1,3-dioxolane-2,6′-quinoline] (4.75 g, 20.1 mmol), acetone (65 mL), hydrochloric acid (2N (aq), 42 mL), and water (21 mL). The mixture was heated to 65° C. for 1 h, then to 80° C. for 30 minutes. The mixture was cooled to ambient temperature and neutralized with saturated NaHCO3 (aq) until pH=8. The mixture was extracted with EtOAc (3×) and the combined organic portions were dried (Na2SO4) and concentrated. The residue was purified by silica gel chromatography (30 to 60% EtOAc in hexanes) to afford the title compound (2.5 g, 65%).
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

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